
Rhodium(2+);tetraacetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Rhodium(II) acetate is typically synthesized by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture . The crude product is initially a bis(methanol) complex, which can be easily desolvated to yield the final product . An alternative method involves the use of microwave radiation to prepare binuclear rhodium(II) tetraacetate, which is suitable for coulometric determination of rhodium .
Chemical Reactions Analysis
Rhodium(II) acetate undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of alcohols.
Reduction: It is involved in hydrogenation reactions.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Cyclopropanation: It is used as a catalyst for the cyclopropanation of alkenes.
Insertion Reactions: It can insert into C-H and X-H bonds (where X is NH, SH, or OH).
Common reagents used in these reactions include diazo compounds for cyclopropanation and various carboxylates for substitution reactions . The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Rhodium(II) acetate is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Rhodium(II) acetate involves its ability to form stable complexes with various substrates. The compound’s Lewis acidity allows it to bind to classical Lewis bases, facilitating a range of catalytic reactions . The Rh-Rh bond in the dimeric structure plays a crucial role in its reactivity, enabling the formation of reactive intermediates that drive the catalytic processes .
Comparison with Similar Compounds
Rhodium(II) acetate can be compared with other similar compounds, such as:
Copper(II) acetate: Similar structure but different catalytic properties.
Chromium(II) acetate: Similar structure but less reactive in certain catalytic reactions.
Rhodium(II) trifluoroacetate: Exhibits enhanced reactivity and can bind to arenes and alkenes.
Rhodium(II) acetate stands out due to its unique combination of stability and reactivity, making it a versatile catalyst in various chemical transformations .
Properties
Molecular Formula |
C8H14O9Rh2 |
|---|---|
Molecular Weight |
460.00 g/mol |
IUPAC Name |
rhodium(2+);tetraacetate;hydrate |
InChI |
InChI=1S/4C2H4O2.H2O.2Rh/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4 |
InChI Key |
OFBRYPBEDXBJNJ-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


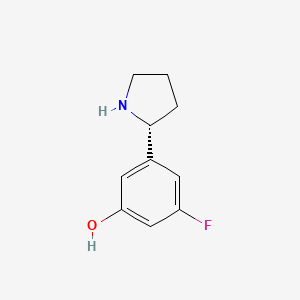
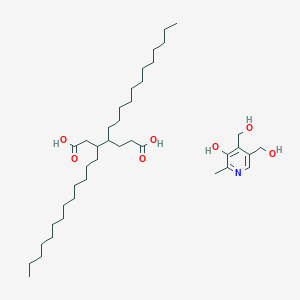
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
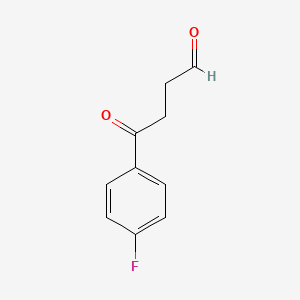
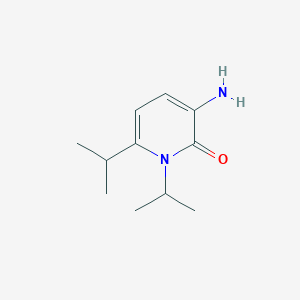
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
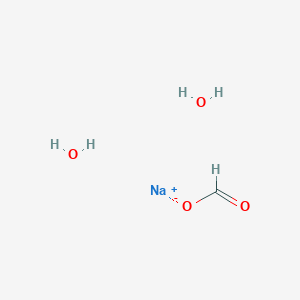
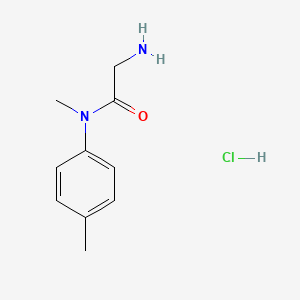

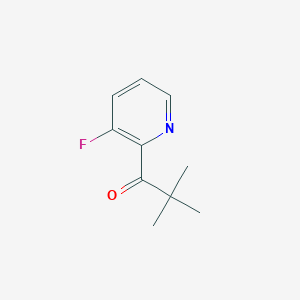
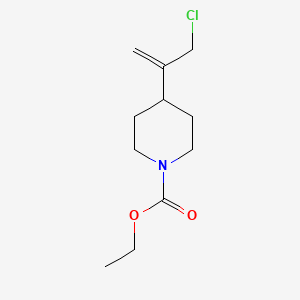

![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
